Cas no 2028461-17-6 (tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate)

Tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which offers stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions. The 4-methylfuran-3-yl moiety introduces heterocyclic functionality, enhancing reactivity in targeted transformations. This compound is valuable for constructing complex molecular architectures due to its compatibility with multi-step synthetic routes. Its well-defined reactivity profile makes it a reliable building block for medicinal chemistry and peptide synthesis applications. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate structure
2028461-17-6 structure
Product Name:tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate
CAS No:2028461-17-6
MF:C13H19NO4
MW:253.29426407814
CID:6107700
PubChem ID:165465019
Update Time:2025-06-26

tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate
    • 2028461-17-6
    • EN300-797393
    • Inchi: 1S/C13H19NO4/c1-9-7-17-8-10(9)11(15)5-6-14-12(16)18-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,16)
    • InChI Key: KKUJUPPGOBSZBH-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C1=COC=C1C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 253.13140809g/mol
  • Monoisotopic Mass: 253.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.5Ų

tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate

tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate: A Comprehensive Overview

The compound with CAS No. 2028461-17-6, known as tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a tert-butyl carbamate group with a 4-methylfuran moiety. The presence of these functional groups makes it versatile and valuable in both academic and industrial settings.

Recent studies have highlighted the potential of tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate in the development of advanced materials and pharmaceuticals. Its ability to undergo various chemical transformations has made it a key intermediate in the synthesis of complex molecules. For instance, researchers have explored its role in the creation of bioactive compounds, where its 4-methylfuran group contributes to enhanced stability and bioavailability.

The structural integrity of this compound is further enhanced by its carbamate functionality, which provides excellent solubility and compatibility with a wide range of solvents. This property is particularly advantageous in large-scale manufacturing processes, where efficiency and scalability are critical. Moreover, the tert-butyl group adds steric protection, ensuring that the compound remains stable under various reaction conditions.

One of the most promising applications of tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate lies in its use as an intermediate in the synthesis of agrochemicals. Its ability to interact with biological systems in a controlled manner makes it an ideal candidate for developing pesticides and herbicides with improved efficacy and reduced environmental impact. Recent breakthroughs in green chemistry have further underscored its potential in sustainable agricultural practices.

In addition to its practical applications, this compound has also been the subject of extensive theoretical studies. Computational chemists have employed advanced modeling techniques to investigate its electronic properties and reactivity patterns. These studies have provided valuable insights into its behavior under different conditions, paving the way for novel synthetic strategies and optimization techniques.

The synthesis of tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate typically involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the preparation of intermediates with precise functional group placement and subsequent coupling reactions to assemble the final product. The use of high-yielding catalysts has significantly improved the efficiency of these reactions, making large-scale production feasible.

Looking ahead, the continued exploration of tert-butyl N-[3-(4-methylfuran-3-yl)-3-oxopropyl]carbamate is expected to yield even more groundbreaking discoveries. Its unique combination of functional groups positions it as a cornerstone in the development of next-generation materials and therapies. As research progresses, this compound will undoubtedly play an increasingly important role in shaping the future of chemistry and related disciplines.

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